molecular formula C15H16ClN3O2S B5593536 4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide

4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide

Cat. No. B5593536
M. Wt: 337.8 g/mol
InChI Key: FJZPISJBKFVSKJ-GZTJUZNOSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide involves condensation reactions, where 4-(dimethylamino)benzaldehyde reacts with various hydrazides to form hydrazone compounds. These reactions are typically facilitated by solvents like methanol under controlled conditions to yield the desired products with high purity and specificity (Yang, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing intricate details about their crystalline forms and molecular geometry. For instance, studies have shown that these molecules exhibit planar configurations and specific dihedral angles between their aromatic rings, contributing to their unique chemical behaviors (Salian, Akshatha, Foro, S., & Gowda, B., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydrogen bonding and π-π interactions, which significantly influence their chemical stability and reactivity. The presence of dimethylamino and chloro groups also affects their electron distribution, making them suitable for studies related to charge-transfer complexes and potential applications in catalysis (Rodríguez, J. et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are critical for understanding the applications and handling of these compounds. Techniques like solubility testing in various solvents and thermal analysis provide insights into their stability under different conditions (Leela, S., Ramamurthi, K., & Bhagavannarayana, G., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in charge-transfer reactions, are central to their utility in scientific research. Studies have shown that these compounds can act as catalysts in acylation reactions, showcasing their potential in organic synthesis (Liu, Zhihui et al., 2014).

properties

IUPAC Name

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZPISJBKFVSKJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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